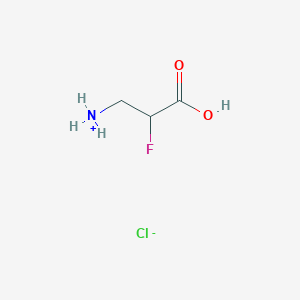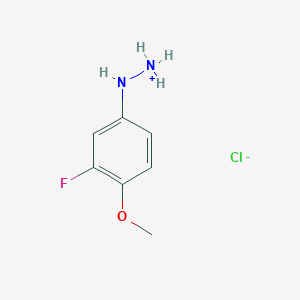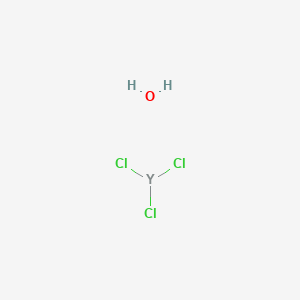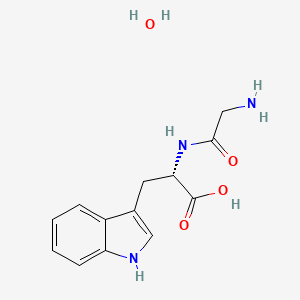
Glycyl-l-tryptophan hydrate
Vue d'ensemble
Description
Glycyl-L-tryptophan hydrate is a compound with the molecular formula C13H15N3O3 . It is a dipeptide formed from glycine and L-tryptophan residues .
Synthesis Analysis
The synthesis of L-tryptophan involves metabolic pathway engineering, which includes inactivating/blocking the competing pathways, increasing the intracellular level of essential precursors, and overexpressing rate-limiting enzymatic steps . A detailed process analysis of a new L-tryptophan producer strain revealed that several of the 4 targeted genetic modifications of the E. coli L-tryptophan producer strain proved to be effective .Molecular Structure Analysis
The molecular weight of Glycyl-L-tryptophan hydrate is 261.28 g/mol . The IUPAC name is 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid .Physical And Chemical Properties Analysis
Glycyl-L-tryptophan hydrate has a density of 1.4±0.1 g/cm3, a boiling point of 621.8±55.0 °C at 760 mmHg, and a flash point of 329.9±31.5 °C . It also has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Fed-batch Production of L-tryptophan : A study by Tröndle et al. (2018) explored the use of glycerol as an alternative substrate for the microbial production of L-tryptophan, demonstrating the viability of this approach with recombinant Escherichia coli.
Spectroscopic Determination in Proteins : Research by Edelhoch (1967) developed a method for determining tryptophan in proteins using spectroscopic techniques. This methodology is crucial for understanding protein composition and structure.
Electrochemical Behavior at Modified Electrodes : A study by Nan et al. (2002) investigated the electrochemical behavior of tryptophan and its derivatives, including Glycyl-tryptophan, at modified electrodes. This research is significant for developing new electrochemical sensors.
Tryptophan Metabolism as Pharmacological Target : The work by Modoux et al. (2020) reviewed the metabolism of L-tryptophan and its potential as a target for therapeutic interventions in various disorders.
Photolysis Studies in Peptides : Research by Lion et al. (1981) explored the UV photolysis of tryptophan-containing peptides in solutions, contributing to our understanding of peptide behavior under UV exposure.
Glucokinase Monitoring by Tryptophan Fluorescence : A study by Zelent et al. (2008) utilized tryptophan fluorescence to study glucokinase, an enzyme crucial for glucose metabolism.
L-tryptophan Production in E. coli : The research by Gu et al. (2012) focused on optimizing L-tryptophan production in Escherichia coli, showing advancements in microbial bioprocessing.
Nutritional and Health Benefits : Friedman's (2018) study Friedman (2018) provided an integrated overview of tryptophan's nutritional significance and its role in various diseases.
Electrochemical Detection of Tryptophan : Zhou et al. (2019) Zhou et al. (2019) developed a novel electrode for detecting tryptophan, highlighting its potential for diagnostic applications.
L-serine Biosensor-Controlled Production : A study by Ferrer et al. (2022) introduced a method for producing L-tryptophan derivatives using a Corynebacterium glutamicum strain with a modified biosensor.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCOSTLLYUESQC-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

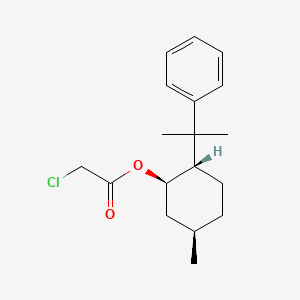
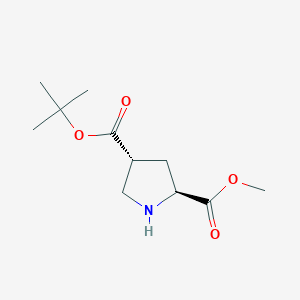

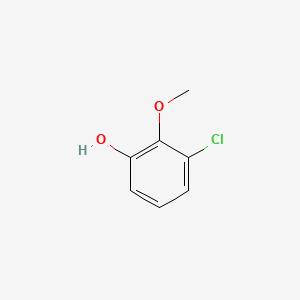

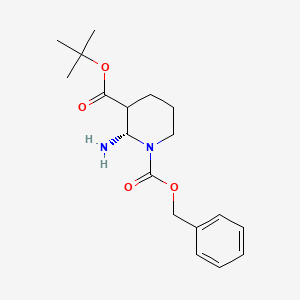
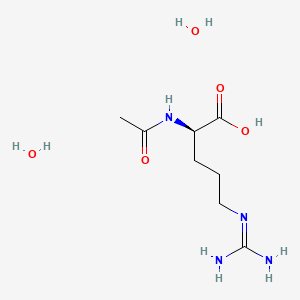
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B7949389.png)
